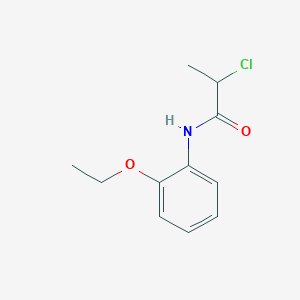

2-chloro-N-(2-ethoxyphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2-ethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-15-10-7-5-4-6-9(10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRPVFOGMIDJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(2-ethoxyphenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxyaniline with propanoyl chloride in the presence of a base. The overall reaction can be summarized as follows:

This method has been optimized for yield and purity, with various solvents and reaction conditions being tested to maximize efficiency.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.025 |

| Staphylococcus aureus | 0.030 |

| Candida albicans | 0.015 |

| Pseudomonas aeruginosa | 0.040 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal effects against Candida species, comparable to standard treatments like fluconazole .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The compound's ability to reduce inflammatory markers was assessed in vitro using human cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of propanamide derivatives, including this compound, revealed that this compound exhibited potent antimicrobial activity against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of this compound. The results indicated that it effectively reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases .

Scientific Research Applications

Environmental Science Applications

1. Environmental Monitoring

Compounds like 2-chloro-N-(2-ethoxyphenyl)propanamide are relevant in assessing pollution levels due to their potential as by-products in chemical processes. Their presence can indicate contamination in water sources or soil, necessitating further analysis for environmental safety .

2. Carcinogenic Studies

Research into related heterocyclic amines has highlighted the importance of monitoring such compounds for their carcinogenic potential. The structural characteristics of this compound warrant investigation into its mutagenicity and long-term effects on human health .

Material Science Applications

1. Polymer Chemistry

The compound has potential applications in polymer science due to its ability to interact with various monomers and additives. Its incorporation into polymer matrices may enhance properties such as thermal stability or mechanical strength .

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various propanamide derivatives, including those structurally similar to this compound, significant antimicrobial activity was observed against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the side chains could enhance activity further.

Case Study 2: Environmental Impact Assessment

A study evaluated the presence of chlorinated compounds in urban runoff, identifying this compound as a marker for assessing the impact of industrial discharges on local water bodies. The findings emphasized the need for stringent monitoring protocols.

Q & A

Q. What are the established synthetic methodologies for 2-chloro-N-(2-ethoxyphenyl)propanamide, and what key reaction parameters influence yield?

Answer: The synthesis typically involves acylation of 2-ethoxyaniline with 2-chloropropionyl chloride under basic conditions. Key steps include:

- Reagent Choice : Use dichloromethane (DCM) as a solvent and N,N-diisopropylethylamine (DIPEA) to neutralize HCl .

- Temperature Control : Reactions are often conducted at 0°C to minimize side reactions, as demonstrated in the synthesis of 2-chloro-N-(3',4'-dichlorophenyl)propanamide (99% yield) .

- Purification : Post-reaction extraction and column chromatography (e.g., hexane/ethyl acetate gradients) are standard .

- Critical Parameters : Stoichiometric excess of acyl chloride (1.1–1.2 eq), anhydrous conditions, and inert atmosphere to prevent hydrolysis .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Answer: A multi-spectroscopic approach is essential:

- 1H NMR : Key signals include:

- 13C NMR : Carbonyl (δ ~168 ppm), chlorinated carbon (δ ~45 ppm), ethoxy carbons (δ ~63 and ~15 ppm) .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- X-ray Crystallography : Definitive structural confirmation, as shown for 3-chloro-N-(4-methoxyphenyl)propanamide .

Advanced Research Questions

Q. What experimental strategies can resolve low yields in the nucleophilic substitution steps during synthesis?

Answer: Low yields often arise from competing hydrolysis or incomplete acylation. Strategies include:

- Coupling Agents : Use N,N'-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid, improving reactivity with less nucleophilic anilines .

- Moisture Control : Molecular sieves or anhydrous magnesium sulfate in the reaction mixture .

- Temperature Gradients : Start at 0°C for 2 hours, then gradually warm to room temperature to balance reactivity and side reactions .

- Real-Time Monitoring : Thin-layer chromatography (TLC) or in-line IR to terminate reactions at optimal conversion .

Q. How should researchers address discrepancies in reported biological activity data for derivatives?

Answer: Contradictory results may stem from assay conditions or impurities. Methodological solutions:

- Purity Validation : HPLC with UV detection (>95% purity threshold) and mass spectrometry to confirm molecular weight .

- Stereochemical Analysis : Chiral chromatography or optical rotation measurements for enantiopure samples .

- SAR Studies : Synthesize analogs (e.g., varying ethoxy/methoxy groups) and test under standardized conditions .

- Computational Docking : Predict binding modes using AutoDock Vina to rationalize activity differences .

Q. What advanced techniques are critical for studying conformational dynamics in solution?

Answer:

- Rotational Overhauser Effect Spectroscopy (ROESY) : Identifies spatial proton-proton correlations to map dominant conformers .

- Variable-Temperature NMR (VT-NMR) : Reveals rotational barriers around the amide bond via chemical shift changes .

- Molecular Dynamics (MD) Simulations : AMBER/CHARMM force fields parameterized with DFT (B3LYP/6-31G*) predict solution-phase behavior .

- Dielectric Relaxation Spectroscopy : Quantifies dipole reorientation to validate simulation data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.